3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL
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Overview
Description
“3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL” is an organic compound. It is a derivative of benzene, which is an aromatic compound . The compound contains a benzyl group, a hydroxypropyl group, and an amino group attached to a propan-1-ol backbone .
Synthesis Analysis
The synthesis of such a compound could involve several steps, including the formation of the benzyl group, the addition of the hydroxypropyl group, and the introduction of the amino group . The Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The benzyl group is formed by adding a CH2 group to the phenyl group . The hydroxypropyl group is an ether of cellulose in which some of the hydroxyl groups in the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups .Chemical Reactions Analysis
The compound could undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, where the benzyl group is attached to the aromatic ring, is particularly reactive . Benzylic halides typically react via an SN2 pathway for primary halides and an SN1 pathway for secondary and tertiary halides .Properties
IUPAC Name |
1-[benzyl(3-hydroxypropyl)amino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16)10-14(8-5-9-15)11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLLAWPNFHRHKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCO)CC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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